

An In-depth Technical Guide to Pyrimidine: Structure, Properties, and Metabolic Pathways

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Compound of Interest

Compound Name: Pyrimidine

Cat. No.: B7760804

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the **pyrimidine** scaffold is fundamental. As a core component of nucleic acids and a versatile pharmacophore, its structural characteristics, physicochemical properties, and metabolic fate are of paramount importance in various fields of study, from molecular biology to medicinal chemistry. This guide provides a detailed overview of the **pyrimidine** structure, its numbering convention, key physicochemical data, and the intricate signaling pathways governing its synthesis and degradation.

Core Structure and Numbering Convention

Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine.^{[1][2]} It consists of a six-membered ring containing four carbon atoms and two nitrogen atoms at positions 1 and 3.^{[3][4]} This arrangement classifies **pyrimidine** as a diazine.^[3] The presence of the electronegative nitrogen atoms makes the **pyrimidine** ring π -deficient, which significantly influences its chemical reactivity.^{[1][5]} Specifically, the 2-, 4-, and 6-positions are electron-deficient, rendering them susceptible to nucleophilic attack, while the 5-position is less electron-deficient and can undergo electrophilic substitution under certain conditions.^[5]

The standard numbering of the **pyrimidine** ring begins at one of the nitrogen atoms and proceeds around the ring to give the second nitrogen atom the lowest possible number (position 3).^{[6][7]} This convention is crucial for unambiguously identifying substituted **pyrimidines**, which include the nucleobases cytosine, thymine, and uracil.^{[2][4]}

Figure 1: **Pyrimidine** structure and numbering convention.

Physicochemical Properties

The physicochemical properties of **pyrimidine** are critical for its biological function and its utility in drug design. It is a colorless, crystalline solid at room temperature with a characteristic aromatic odor.^{[5][8]} A summary of its key quantitative properties is presented in the tables below.

Table 1: General and Physical Properties of **Pyrimidine**

| Property | Value |
|-----------------------|---|
| Molecular Formula | C ₄ H ₄ N ₂ ^[5] |
| Molar Mass | 80.088 g/mol ^[5] |
| Melting Point | 20-22 °C ^{[5][9]} |
| Boiling Point | 123-124 °C ^[5] |
| Density | 1.016 g/cm ³ ^[8] |
| Appearance | Colorless crystalline solid ^{[5][8]} |
| Solubility in Water | Moderately soluble (approx. 41 g/L at 20°C) ^[8] |
| pKa (protonated form) | 1.23 ^[1] |

Table 2: Crystal Structure Data for **Pyrimidine**

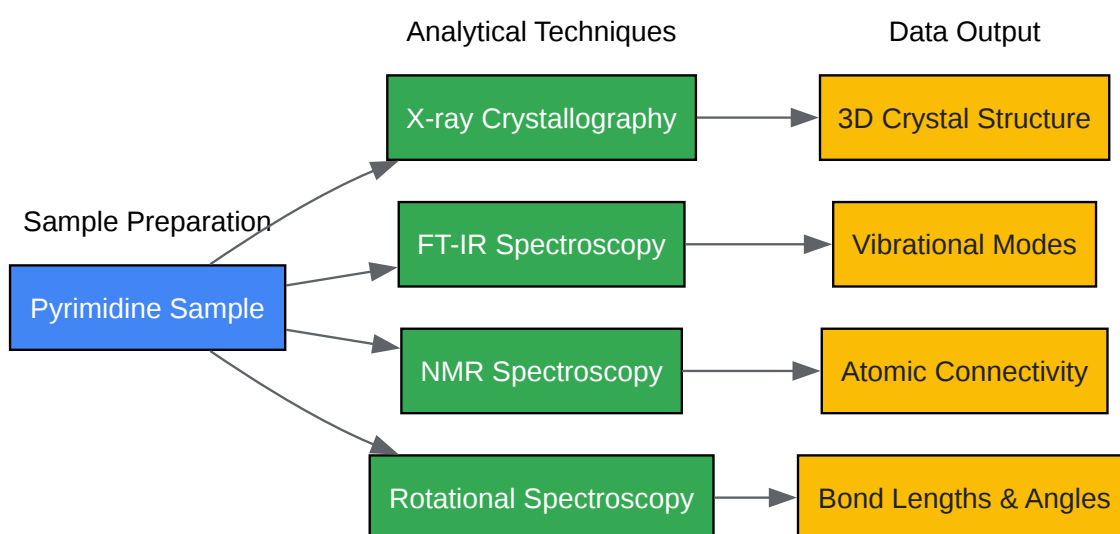
| Parameter | Value |
|----------------|--------------------------|
| Crystal System | Orthorhombic |
| Space Group | P n a 2 ₁ [9] |
| a | 11.7036 Å[9] |
| b | 9.5020 Å[9] |
| c | 3.8171 Å[9] |
| α | 90.00°[9] |
| β | 90.00°[9] |
| γ | 90.00°[9] |

Experimental Protocols for Structural Determination

The precise structure and properties of **pyrimidine** have been elucidated through a variety of experimental techniques. While detailed, step-by-step protocols are specific to individual research publications, the principles of the key methodologies are outlined here.

- **Rotational Spectroscopy:** This technique provides highly accurate measurements of the moments of inertia of a molecule, from which precise bond lengths and angles can be derived. The pure rotational spectrum of **pyrimidine** and its isotopologues has been studied in the millimeter-wave region to determine its semi-experimental equilibrium structure.[10] [11] The process involves measuring the frequencies of absorbed radiation that induce transitions between rotational energy levels of the molecule in the gas phase.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms in a molecule.[9] For **pyrimidine**, NMR provides information on the chemical shifts and coupling constants of the protons and carbons in the ring, confirming its aromatic nature and the positions of the nitrogen atoms.[12] The sample is dissolved in a suitable solvent and placed in a strong magnetic field, and the response of the atomic nuclei to radiofrequency pulses is measured.

- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13] The vibrational modes of the **pyrimidine** ring and its C-H bonds produce a characteristic spectrum that can be used for structural confirmation.
- **X-ray Crystallography:** This is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of **pyrimidine**, the precise positions of each atom in the crystal lattice can be determined, yielding accurate bond lengths and angles.[9]



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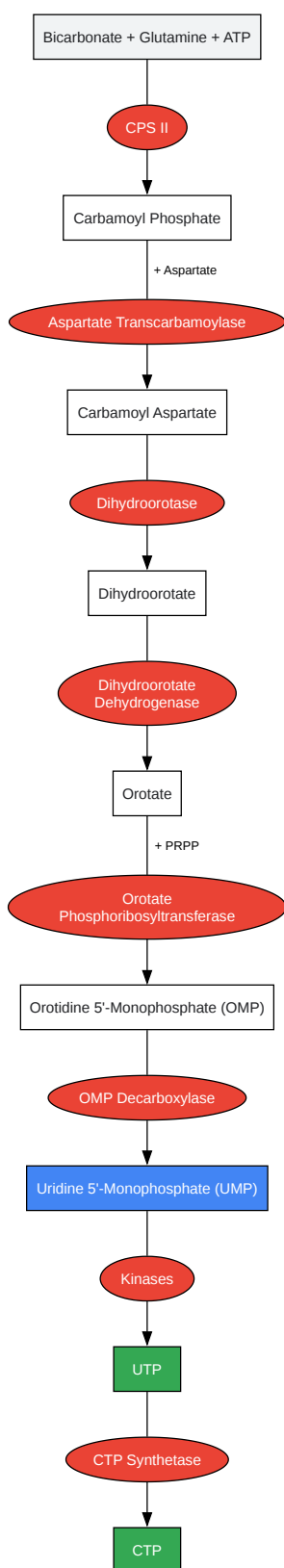
Figure 2: Experimental workflow for **pyrimidine** structural analysis.

Metabolic Signaling Pathways

Pyrimidine metabolism is a critical cellular process involving the synthesis of **pyrimidine** nucleotides from simple precursor molecules (de novo synthesis), their breakdown into simpler compounds (catabolism), and the recycling of pre-existing bases (salvage pathway).[14]

The de novo pathway synthesizes **pyrimidine** nucleotides from bicarbonate, aspartate, and glutamine.[14] This energy-intensive process is tightly regulated to meet cellular demands.[14]

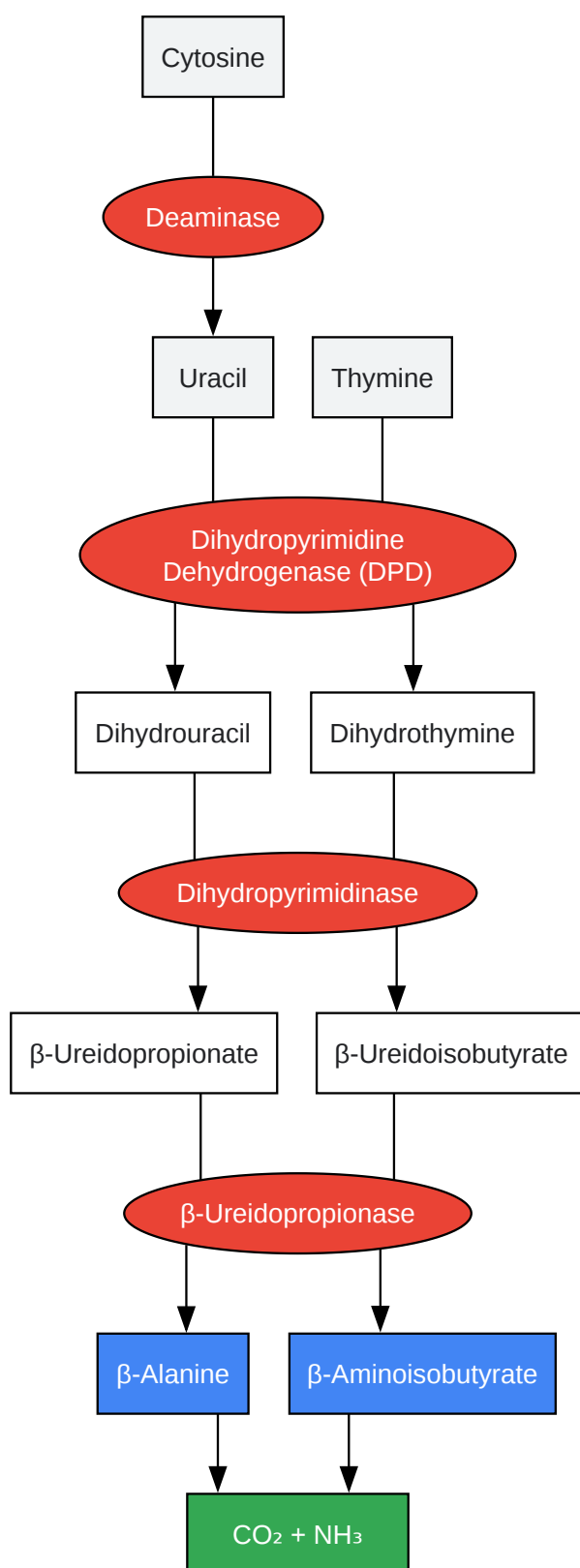
The initial and rate-limiting step is the formation of carbamoyl phosphate, catalyzed by carbamoyl phosphate synthetase II (CPS II).[14][15] The pathway proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), which is the precursor for other **pyrimidine** nucleotides like UTP and CTP.[15][16]



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Figure 3: De novo **pyrimidine** biosynthesis pathway.

Pyrimidine degradation breaks down cytosine, uracil, and thymine into water-soluble, non-toxic metabolites that can be excreted or utilized in other metabolic pathways.^[14] Unlike purine catabolism, which produces the less soluble uric acid, **pyrimidine** breakdown yields β -amino acids (β -alanine from cytosine and uracil; β -aminoisobutyrate from thymine), ammonia, and CO_2 .^[17]^[18] The rate-limiting step in this pathway is catalyzed by dihydropyrimidine dehydrogenase (DPD).^[19]



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Figure 4: **Pyrimidine** catabolism pathway.

This guide serves as a foundational resource for professionals engaged in research and development involving **pyrimidines**. The provided data and diagrams offer a concise yet comprehensive overview of the core structural and metabolic aspects of this vital class of heterocyclic compounds.

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